4-Chloro-2-(2-methylpropyl)isoindole-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methylpropyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by chlorination . One common method involves the reaction of phthalic anhydride with 2-methylpropylamine under reflux conditions to form the corresponding amide, which is then cyclized to form the isoindole-1,3-dione core . Chlorination is subsequently carried out using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient heat and mass transfer, leading to higher yields and purity . The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methylpropyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted isoindole-1,3-dione derivatives.
Scientific Research Applications
4-Chloro-2-(2-methylpropyl)isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.
Industry: Used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methylpropyl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . It can also interact with receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative with potent anticancer properties.
Uniqueness
4-Chloro-2-(2-methylpropyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its chloro group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H12ClNO2 |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
4-chloro-2-(2-methylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H12ClNO2/c1-7(2)6-14-11(15)8-4-3-5-9(13)10(8)12(14)16/h3-5,7H,6H2,1-2H3 |
InChI Key |
UYOOIZJLDNVBIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C(=CC=C2)Cl |
Origin of Product |
United States |
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